(1E)-2-methyl-1-[3-(piperidin-1-yl)-1-benzofuran-2(3H)-ylidene]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-1-[3-PIPERIDINO-1-BENZOFURAN-2(3H)-YLIDEN]-2-BUTANOL is a complex organic compound that features a benzofuran core, a piperidine ring, and a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-[3-PIPERIDINO-1-BENZOFURAN-2(3H)-YLIDEN]-2-BUTANOL typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-[3-PIPERIDINO-1-BENZOFURAN-2(3H)-YLIDEN]-2-BUTANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-METHYL-1-[3-PIPERIDINO-1-BENZOFURAN-2(3H)-YLIDEN]-2-BUTANOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts .
Mechanism of Action
The mechanism of action of 2-METHYL-1-[3-PIPERIDINO-1-BENZOFURAN-2(3H)-YLIDEN]-2-BUTANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and piperidine-containing molecules. Examples include:
Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.
Piperidine derivatives: Molecules containing the piperidine ring with various functional groups
Uniqueness
2-METHYL-1-[3-PIPERIDINO-1-BENZOFURAN-2(3H)-YLIDEN]-2-BUTANOL is unique due to its specific combination of a benzofuran core, piperidine ring, and butanol side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H25NO2 |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(1E)-2-methyl-1-(3-piperidin-1-yl-3H-1-benzofuran-2-ylidene)butan-2-ol |
InChI |
InChI=1S/C18H25NO2/c1-3-18(2,20)13-16-17(19-11-7-4-8-12-19)14-9-5-6-10-15(14)21-16/h5-6,9-10,13,17,20H,3-4,7-8,11-12H2,1-2H3/b16-13+ |
InChI Key |
CAERQMOSJKWWFL-DTQAZKPQSA-N |
Isomeric SMILES |
CCC(C)(/C=C/1\C(C2=CC=CC=C2O1)N3CCCCC3)O |
Canonical SMILES |
CCC(C)(C=C1C(C2=CC=CC=C2O1)N3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.